molecular formula C4H6N4 B1267413 5-cyclopropyl-2H-tetrazole CAS No. 27943-07-3

5-cyclopropyl-2H-tetrazole

Cat. No.: B1267413
CAS No.: 27943-07-3
M. Wt: 110.12 g/mol
InChI Key: JOMBXHCJYIMCPC-UHFFFAOYSA-N
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Description

5-cyclopropyl-2H-tetrazole: is a heterocyclic compound with the molecular formula C4H6N4 and a molecular weight of 110.12 g/mol It is characterized by a tetrazole ring substituted with a cyclopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-cyclopropyl-2H-tetrazole typically involves the cycloaddition reaction of cyclopropyl nitrile with sodium azide. This reaction is catalyzed by zinc salts in an aqueous medium . The general reaction scheme is as follows:

Cyclopropyl nitrile+Sodium azideThis compound\text{Cyclopropyl nitrile} + \text{Sodium azide} \rightarrow \text{this compound} Cyclopropyl nitrile+Sodium azide→this compound

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-cyclopropyl-2H-tetrazole can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of cyclopropyl tetrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

5-cyclopropyl-2H-tetrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology:

In biological research, this compound is studied for its potential as a bioisostere for carboxylic acids. This property makes it useful in the design of enzyme inhibitors and receptor antagonists .

Medicine:

The compound is explored for its potential therapeutic applications, including its use in the development of antifungal and antibacterial agents. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 5-phenyl-2H-tetrazole
  • 5-methyl-2H-tetrazole
  • 5-ethyl-2H-tetrazole

Comparison:

5-cyclopropyl-2H-tetrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other substituted tetrazoles. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-cyclopropyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-2-3(1)4-5-7-8-6-4/h3H,1-2H2,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBXHCJYIMCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314330
Record name 5-cyclopropyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27943-07-3
Record name 27943-07-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-cyclopropyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CYCLOPROPYL-2H-TETRAAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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